

# Physicochemical properties of 6-(Trifluoromethyl)indoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(Trifluoromethyl)indoline

Cat. No.: B071738

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **6-(Trifluoromethyl)indoline**

## Introduction

**6-(Trifluoromethyl)indoline** is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a core structure in many biologically active molecules, and the incorporation of a trifluoromethyl (-CF<sub>3</sub>) group at the 6-position profoundly influences its physicochemical properties. The -CF<sub>3</sub> group is a powerful bioisostere for a methyl group but imparts unique electronic characteristics, enhances metabolic stability, and increases lipophilicity, making it a valuable substituent in the design of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-(Trifluoromethyl)indoline**, tailored for researchers, scientists, and professionals in drug development. It consolidates predicted and available data, outlines standard experimental protocols for property determination, and illustrates key conceptual relationships through diagrams.

## Physicochemical Properties

The properties of **6-(Trifluoromethyl)indoline** are summarized below. The data is a combination of reported values and computational predictions.

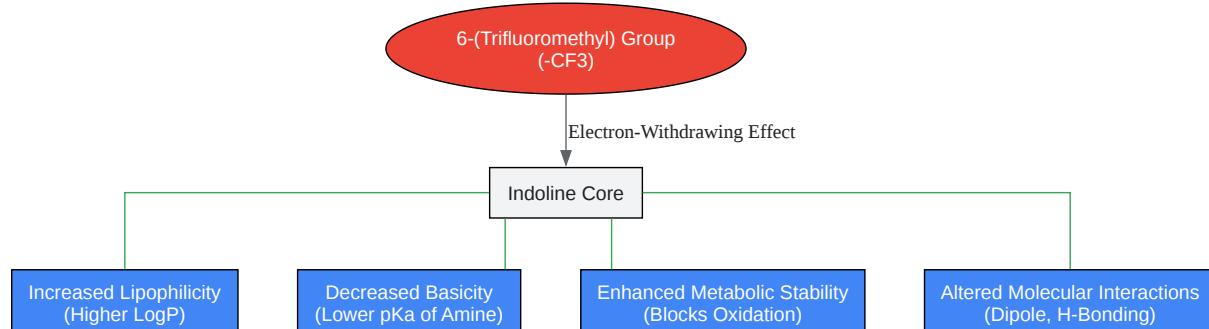
Property	Value	Source
CAS Number	181513-29-1	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> F <sub>3</sub> N	<a href="#">[4]</a>
Molecular Weight	187.16 g/mol	<a href="#">[4]</a>
Appearance	White to light yellow solid	<a href="#">[3]</a>
Boiling Point	221.4 ± 40.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.264 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
pKa	4.10 ± 0.20 (Predicted)	<a href="#">[3]</a>
LogP (Octanol/Water)	2.6734	<a href="#">[4]</a>
Topological Polar Surface Area (TPSA)	12.03 Å <sup>2</sup>	<a href="#">[4]</a>
Hydrogen Bond Acceptors	1	<a href="#">[4]</a>
Hydrogen Bond Donors	1	<a href="#">[4]</a>
Rotatable Bonds	0	<a href="#">[4]</a>

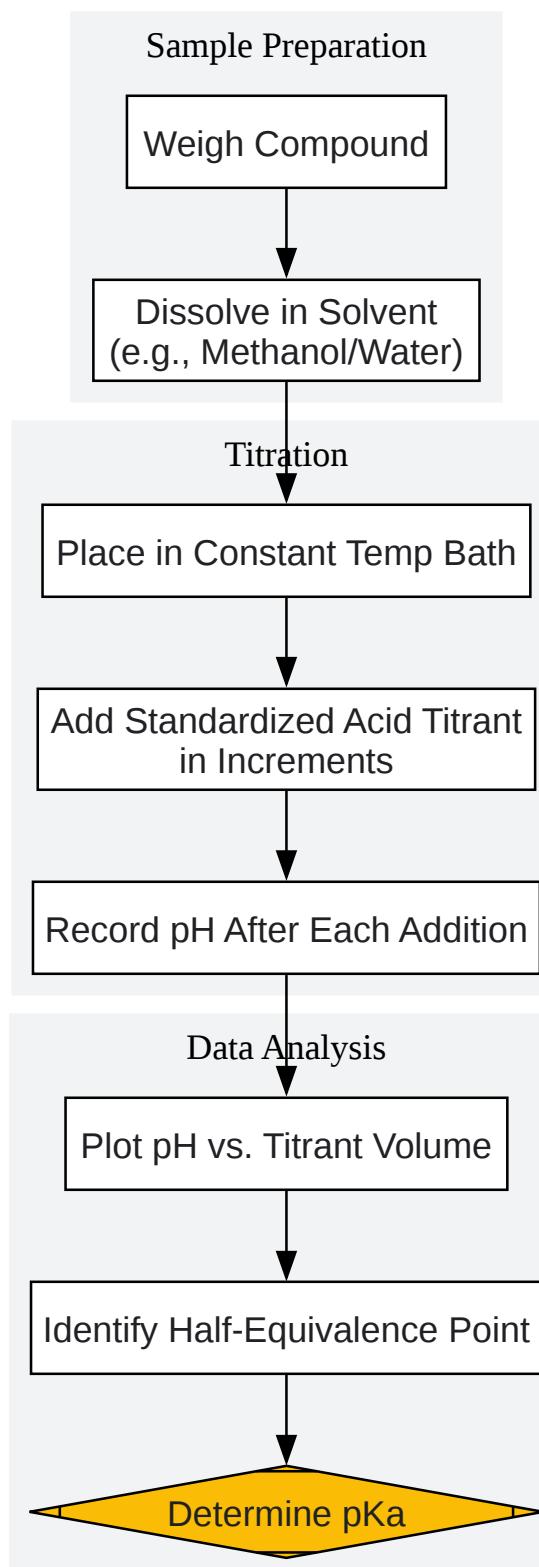
#### Structural Identifiers

- SMILES:FC(C1=CC2=C(C=C1)CCN2)(F)F[\[4\]](#)
- InChI Key:WWBVZCBWSHFMLP-UHFFFAOYSA-N

## Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly alters the electronic and physical properties of the indoline ring system. This influence is critical for its application in drug design.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 181513-29-1: 6-(Trifluoromethyl)indoline | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-(Trifluoromethyl)indoline CAS#: 181513-29-1 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Physicochemical properties of 6-(Trifluoromethyl)indoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071738#physicochemical-properties-of-6-trifluoromethyl-indoline>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)